6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of fluoroquinolones, including compounds similar to the specified chemical, often involves key steps such as the regiospecific displacement of functional groups and cyclization reactions. For instance, the synthesis of related fluoroquinolone derivatives has been detailed, highlighting the importance of intramolecular nucleophilic displacement and the generation of novel quinoline nuclei through specific synthesis routes (Chu, 1990).
Molecular Structure Analysis
The molecular structure of fluoroquinolones and similar compounds is characterized by detailed analysis techniques including LC-MS, NMR, IR, and mass spectra. These techniques confirm the structure of newly synthesized compounds and predict their biological activity through molecular docking studies. For example, a study on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives utilized these methods to confirm chemical structures and evaluate antimicrobial activity (Babu et al., 2015).
Chemical Reactions and Properties
Fluoroquinolones undergo specific chemical reactions under various conditions. For example, the photochemical behavior of ciprofloxacin, a related fluoroquinolone, in aqueous solutions shows low-efficiency substitution reactions, highlighting the stability and reactivity of the fluoro group in these compounds (Mella et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and stability, are crucial for their potential application. Studies often involve the estimation of intermolecular interactions, crystal structure, and prediction of biological activity through advanced computational methods to understand the behavior of these compounds under different physical conditions (Vaksler et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are vital for understanding the potential applications of fluoroquinolones. Electrochemical studies, for example, provide insights into the reduction mechanisms and the influence of structural elements on the electrochemistry of quinolone compounds (Srinivasu et al., 1999).
properties
IUPAC Name |
6-fluoro-2-[[4-(oxolan-2-ylmethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-14-3-4-18-17(10-14)19(24)11-15(21-18)12-22-5-7-23(8-6-22)13-16-2-1-9-25-16/h3-4,10-11,16H,1-2,5-9,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMSHZPTQQLKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)CC3=CC(=O)C4=C(N3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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